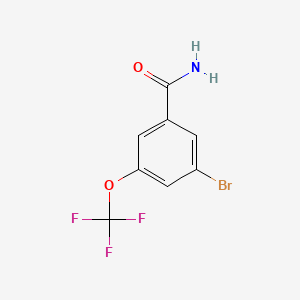

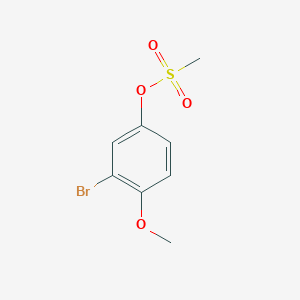

3-Bromo-5-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

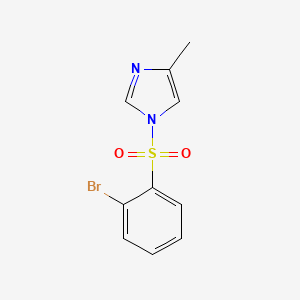

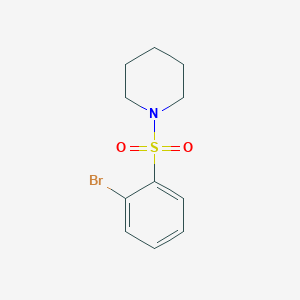

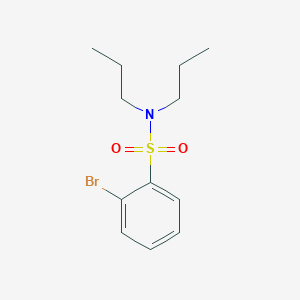

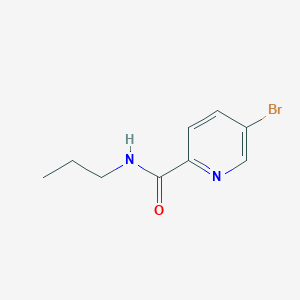

The compound "3-Bromo-5-(trifluoromethoxy)benzamide" is a benzamide derivative, which is a class of compounds that have been extensively studied due to their diverse pharmacological properties and potential applications in medicinal chemistry. Benzamides can be modified to produce a variety of bioactive molecules with potential anticonvulsant, antitumor, and antiviral activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the introduction of various substituents to the benzamide core to enhance their biological activity. For instance, the introduction of fluorinated amide substituents has led to the discovery of compounds with high potency and selectivity for certain biological targets . Another approach includes the reaction of bromoacetyl groups with sulfhydryl groups to create aromatic oligoamides . Additionally, novel routes to synthesize benzamide-based heterocycles have been described, which involve reactions with benzoyl isothiocyanate and subsequent alkylation and hydrazine reactions .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectroscopy, as well as X-ray crystallography . For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined, revealing intermolecular interactions that contribute to the stability of the crystal lattice . Similarly, the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides with different halogen substituents have been reported, showing variations in the dihedral angles between the benzene rings .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions to form new compounds. For example, the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a potential antitumor agent, involves a series of reactions starting from 2'-deoxy-5-iodouridine, including benzylation, benzoylation, and coupling with trifluoromethylcopper . The versatility of benzamide derivatives as starting materials for organometallic synthesis is also demonstrated by the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene and its subsequent reactions to form various organometallic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of halogen atoms and trifluoromethyl groups can significantly affect the compound's reactivity, boiling point, solubility, and other physical properties. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in determining the melting point and stability of these compounds .

Safety And Hazards

“3-Bromo-5-(trifluoromethoxy)benzamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The future directions for research on “3-Bromo-5-(trifluoromethoxy)benzamide” are likely to involve further exploration of its synthesis, properties, and applications. For instance, it is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . Additionally, the compound could be used as a key intermediate for the preparation of other compounds .

properties

IUPAC Name |

3-bromo-5-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHJYRPSTBFOOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(trifluoromethoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)